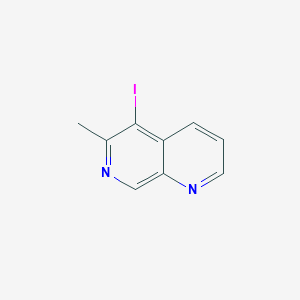

5-Iodo-6-methyl-1,7-naphthyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

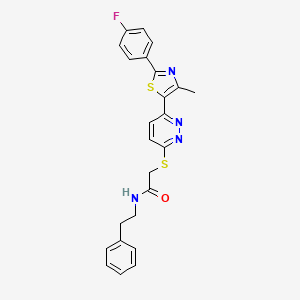

5-Iodo-6-methyl-1,7-naphthyridine is a derivative of naphthyridine . Naphthyridines are heterocyclic compounds that have significant importance in the field of medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of naphthyridine derivatives has been extensively studied . Strategies related to the synthesis of 1,5-naphthyridines involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis

The molecular formula of this compound is C9H7IN2 . The molecular weight is 270.06975 .Chemical Reactions Analysis

Naphthyridines exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Applications De Recherche Scientifique

Organic Synthesis and Catalysis

Silver-catalyzed Tandem Synthesis of Naphthyridines : A silver-catalyzed approach enables the regioselective tandem synthesis of highly functionalized 1,2-dihydrobenzo[1,6]naphthyridines by reacting ortho-alkynylaldehydes with amines and ketones under mild conditions. This methodology demonstrates the versatility of naphthyridines in organic synthesis, showing selective N-C bond formation and regioselective cyclization products, highlighting the synthetic utility of related compounds like 5-Iodo-6-methyl-1,7-naphthyridine (Verma et al., 2013).

Medicinal Chemistry and Drug Design

Synthesis of Pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones : Research into the microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H,5H,10H)-ones has unveiled potential antitumor activities. These compounds, derived through catalyst-free reactions, have shown remarkable activity against various cancer cell lines, suggesting the importance of naphthyridine derivatives in the development of new anticancer drugs (Insuasty et al., 2013).

Material Science and Photovoltaics

Nonfullerene Acceptor for Organic Photovoltaics : The extension of the naphtho[1,2-b:5,6-b']dithiophene core to a fused octacyclic building block, end-capped with strong electron-withdrawing groups, has led to the development of high-performance electron acceptors for organic solar cells. These findings underscore the role of naphthyridine derivatives in enhancing the efficiency of organic photovoltaics, showcasing their contribution to the development of advanced solar cell technologies (Zhu et al., 2018).

Optical and Fluorescence Applications

Fluorescent Probes for β-Amyloids : The synthesis of fluorescent probes based on naphthyridine derivatives for detecting β-amyloids highlights the potential of these compounds in biomedical research, especially for the molecular diagnosis of Alzheimer’s disease. Such studies reveal the versatility of naphthyridine derivatives in developing tools for understanding and diagnosing neurodegenerative diseases (Fa et al., 2015).

Safety and Hazards

The safety data sheet for a related compound, 2-Methyl-1,8-naphthyridine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Orientations Futures

The development of methods for the synthesis of naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more eco-friendly, safe, and atom-economical approaches . The focus of recent advances in the synthesis, reactivity, and applications of naphthyridines has been on multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .

Mécanisme D'action

Target of Action

5-Iodo-6-methyl-1,7-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines

Mode of Action

Naphthyridines are known to interact with their targets through various mechanisms, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, and modification of side chains .

Propriétés

IUPAC Name |

5-iodo-6-methyl-1,7-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2/c1-6-9(10)7-3-2-4-11-8(7)5-12-6/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFKKOTYEDXHSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2C(=C1I)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[({4-methyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B2691059.png)

![6-[(3-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2691064.png)

![N-(2-morpholinoethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2691065.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-5-cyclobutyl-1,2,4-oxadiazole](/img/structure/B2691067.png)